molecular formula C7H6F2N2O3 B8570030 Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro-

Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro-

Cat. No. B8570030
M. Wt: 204.13 g/mol
InChI Key: LVWUDYKBCYGGNA-UHFFFAOYSA-N
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Patent
US09096614B2

Procedure details

To a solution of 6-methyl-5-nitropyridin-2-ol (0.5 g, 3.2 mmol) in acetonitrile (10 mL) was added NaH (0.35 g, 8.64 mmol) and the reaction mixture was stirred for 15 minutes at room temperature. To the reaction mixture was added 2,2-difluoro-2-(fluoro-sulfonyl)acetic acid (1.1 mL, 5.5 mmol) dropwise. The reaction mixture was stirred for a further 15 minutes. The reaction mixture was then quenched by the addition of water, and diluted with EtOAc. The organic layer was washed with water and brine, dried over sodium sulphate and concentrated. The crude material obtained was purified by column chromatography (silica: 100-200 mesh, MeOH:DCM 2-4%) to afford the title compound (0.5 g, 75%) as a white solid. LCMS (ES−) 202.85 (M−H)−, RT 2.75 minutes (method 1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[H-].[Na+].[F:14][C:15]([F:23])(S(F)(=O)=O)C(O)=O>C(#N)C>[F:14][CH:15]([F:23])[O:8][C:6]1[N:7]=[C:2]([CH3:1])[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C=CC(=N1)O)[N+](=O)[O-]
Name
Quantity
0.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
FC(C(=O)O)(S(=O)(=O)F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica: 100-200 mesh, MeOH:DCM 2-4%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(OC1=CC=C(C(=N1)C)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.